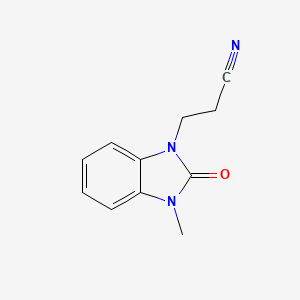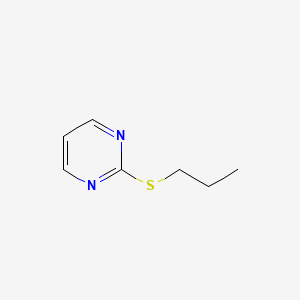![molecular formula C14H20N2O2 B7458773 1-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B7458773.png)
1-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]ethanone, also known as MPPE, is a chemical compound that has been widely studied for its potential pharmacological applications. This compound belongs to the class of piperazine derivatives, which are known to have various biological activities.
Mecanismo De Acción
The exact mechanism of action of 1-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]ethanone is not fully understood. However, it is believed to act on various neurotransmitter systems, including the serotonergic, dopaminergic, and noradrenergic systems. 1-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]ethanone has been shown to modulate the release and uptake of these neurotransmitters, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects
1-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]ethanone has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release and uptake, as well as the regulation of ion channels and receptors. 1-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]ethanone has also been shown to have antioxidant properties and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]ethanone has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has been extensively studied, making it a well-characterized compound. However, there are also some limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanisms of action.
Direcciones Futuras
There are several potential future directions for research on 1-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]ethanone. One area of interest is its potential use as a radioligand for imaging studies of the central nervous system. 1-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]ethanone has also been investigated for its potential use in the treatment of various neurological and psychiatric disorders, including depression and anxiety. Further research is needed to fully understand the mechanisms of action of 1-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]ethanone and its potential therapeutic applications.
Métodos De Síntesis
1-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]ethanone can be synthesized using various methods, including the reaction of 3-methoxybenzyl chloride with piperazine in the presence of a base, such as sodium hydroxide or potassium carbonate. The resulting product is then further reacted with ethanone to yield 1-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]ethanone.
Aplicaciones Científicas De Investigación
1-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]ethanone has been extensively studied for its potential applications in the field of pharmacology. It has been shown to have various biological activities, including analgesic, anticonvulsant, and antidepressant effects. 1-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]ethanone has also been investigated for its potential use as a radioligand for imaging studies of the central nervous system.
Propiedades
IUPAC Name |
1-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-12(17)16-8-6-15(7-9-16)11-13-4-3-5-14(10-13)18-2/h3-5,10H,6-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXWVPKBFTWINP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(4-tert-butylphenyl)propanoylamino]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B7458721.png)
![7,8-dihydro-5H-thiopyrano[4,3-b]pyridine](/img/structure/B7458729.png)



![4-[({2-[(Phenylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid](/img/structure/B7458774.png)
methanone](/img/structure/B7458777.png)


![3-[(3-Chloro-4-methylphenyl)carbamoyl]pyrazine-2-carboxylic acid](/img/structure/B7458788.png)

